1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea
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Overview
Description
The compound “1-(Thiophen-2-yl)-3-(2-(thiophen-3-yl)ethyl)urea” is a urea derivative with thiophene rings attached to it. Urea derivatives are often used in medicinal chemistry due to their biological activity . Thiophene is a five-membered aromatic ring with a sulfur atom, and thiophene derivatives are known to exhibit various biological activities .
Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield amines and isocyanic acid. The thiophene rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the thiophene rings. In general, urea derivatives are solid at room temperature and are highly polar due to the presence of the urea group .Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
Researchers have synthesized novel pyridine and naphthyridine derivatives by catalyzing reactions involving furan- or thiophen-2-yl compounds. These compounds were then further reacted to afford pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives, showcasing the versatility of thiophene-containing compounds in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and materials science (Abdelrazek et al., 2010).
Photoluminescent Properties and Frameworks
Lanthanide-thiophene-2,5-dicarboxylate frameworks have been developed, displaying helical structures and photoluminescent properties. These materials could have applications in sensing, light-emitting devices, and as catalysts, highlighting the functional versatility of thiophene derivatives in coordination chemistry and materials science (Zhan et al., 2012).
Advanced Synthesis Techniques
Directed lithiation techniques have been applied to N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and similar compounds, enabling precise functionalization and leading to high yields of substituted products. This method demonstrates the importance of urea derivatives in synthetic organic chemistry, providing pathways for the development of new pharmaceuticals and materials (Smith et al., 2013).
Electrochemical and Electrochromic Properties
Donor-acceptor substituted thiophene dyes have been investigated for their nonlinear optical limiting, relevant to photonic and optoelectronic device applications. The study highlights the potential of thiophene derivatives in developing materials for optical sensors, light source stabilization, and human eye protection, underscoring the broad applicability of thiophene-based compounds in advanced technology sectors (Anandan et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-thiophen-2-yl-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c14-11(13-10-2-1-6-16-10)12-5-3-9-4-7-15-8-9/h1-2,4,6-8H,3,5H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIWZXLIZDCTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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